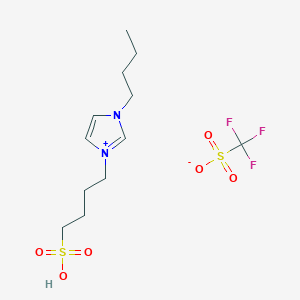

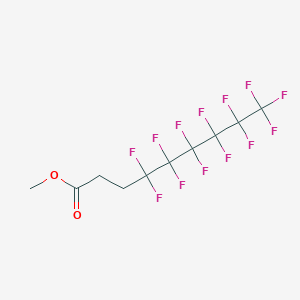

Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate

Vue d'ensemble

Description

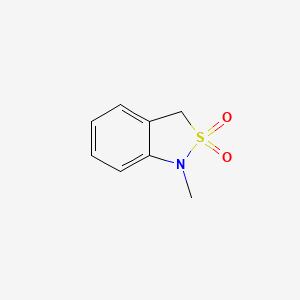

Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate (TDFN) is a fluorinated organic compound with a molecular formula of C8F15CO2CH3. It has been used in various scientific studies and applications due to its unique properties. It is a colorless liquid with a low vapor pressure and a high boiling point. It is also a non-flammable and non-toxic compound, making it an ideal choice for laboratory experiments.

Applications De Recherche Scientifique

Electroluminescent Device Performance : Research has shown that methyl substitution in metal tris(8-quinolinolato) chelates enhances photoluminescence and electroluminescence, impacting the performance of electroluminescent devices (Sapochak et al., 2001).

Synthesis of Liquid Crystals : Studies have focused on the synthesis of 4-substituted n-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorododecan-1-yloxybenzenes and related compounds, which are important for creating rodlike liquid crystals with potential applications in displays and sensors (Johansson et al., 1997).

Medical Applications - Hemocompatibility and Co-Emulsifying Properties : Novel amphiphilic fluoroalkylated derivatives of xylitol, D-glucose, and D-galactose, including 1-O-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)xylitol, have been synthesized for medical applications. These derivatives demonstrate excellent hemocompatibility and co-emulsifying properties, which are crucial for creating microemulsions used in biomedical fields (Paleta et al., 2002).

Environmental and Health Implications : There's research into the environmental and health effects of perfluoroalkyl substances (PFASs), including compounds structurally related to methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate. These studies investigate the impact of PFASs on human reproductive health and environmental systems (Leter et al., 2014).

Developmental Toxicity and Neurotoxicity in Zebrafish : Research on per- and polyfluoroalkyl substances, including fluoroether compounds similar to this compound, has explored developmental toxicity and neurotoxicity in zebrafish. This research is crucial in understanding the potential impact of these substances on biological systems (Gaballah et al., 2020).

Mécanisme D'action

Action Environment

Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate is a colorless liquid with low vapor pressure and good chemical stability . It is primarily used as a special coating, waterproof material, optical material, and stabilizer . It has excellent weather resistance and chemical corrosion resistance, which can be used in coatings and inks to increase weather resistance and acid and alkali resistance . It can also be used to prepare high-temperature sealing materials, medical materials, and electronic materials . The compound should be stored in a sealed container, away from direct sunlight .

Analyse Biochimique

Biochemical Properties

Methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in lipid metabolism, such as lipases and esterases. The interaction typically involves the hydrolysis of the ester bond in the compound, leading to the release of the fluorinated alcohol and the corresponding acid. These interactions are essential for studying enzyme kinetics and the effects of fluorinated compounds on lipid metabolism .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. For instance, it can inhibit the activity of certain phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These effects on cellular metabolism and signaling pathways make it a valuable tool for studying cellular responses to fluorinated compounds .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered cell proliferation and differentiation. These temporal effects are important for understanding the long-term impact of fluorinated compounds on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These dosage-dependent effects are critical for determining the safe and effective use of fluorinated compounds in biomedical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to lipid metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The involvement of this compound in metabolic pathways highlights its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its hydrophobic nature. The compound can readily diffuse across cell membranes and accumulate in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets. Transporters and binding proteins, such as albumin, can also facilitate its distribution within the body. Understanding the transport and distribution of this compound is essential for assessing its bioavailability and potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, primarily accumulating in lipid-rich organelles. The compound can be targeted to specific compartments, such as the mitochondria or lysosomes, through post-translational modifications or interactions with targeting signals. This subcellular localization can influence the compound’s activity and function, making it a valuable tool for studying the effects of fluorinated compounds on cellular organelles .

Propriétés

IUPAC Name |

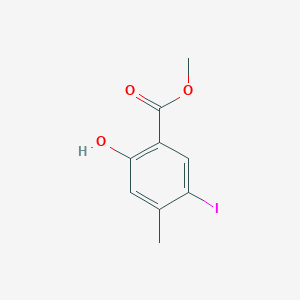

methyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F13O2/c1-25-4(24)2-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTDDBAPCSPXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551769 | |

| Record name | Methyl 3-(perfluorohexyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110260-75-8 | |

| Record name | Methyl 3-(perfluorohexyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((6-Bromobenzo[d][1,3]dioxol-5-yl)thio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine](/img/structure/B1611032.png)

![Bicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, 2-acetate, (1S,5R)-](/img/structure/B1611036.png)